Cynatratoside A

Vue d'ensemble

Description

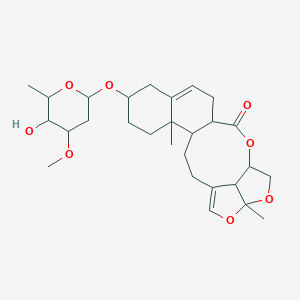

Cynatratoside A is a complex organic compound with the molecular formula C41H62O15 . This compound is characterized by its intricate structure, which includes multiple rings and functional groups, making it a subject of interest in various fields of scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Cynatratoside A involves multiple steps, each requiring specific reaction conditionsThe final steps involve the formation of the pentacyclic structure and the incorporation of the trioxapentacyclo moiety .

Industrial Production Methods

Industrial production of this compound is not well-documented, likely due to its complexity and the specialized conditions required for its synthesis. it is plausible that large-scale production would involve optimization of the synthetic routes to improve yield and reduce costs.

Analyse Des Réactions Chimiques

Types of Reactions

Cynatratoside A undergoes various chemical reactions, including:

Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

Reduction: The compound can undergo reduction reactions to convert double bonds into single bonds.

Substitution: Functional groups such as methoxy and hydroxy can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield ketones, while reduction of double bonds can produce saturated compounds .

Applications De Recherche Scientifique

Immunosuppressive Properties

Cynatratoside A has demonstrated significant immunosuppressive effects, particularly in the context of autoimmune diseases. Research indicates that CyA inhibits the proliferation of splenic T lymphocytes induced by concanavalin A (Con A), with an IC50 value of 10.9 μM . This property suggests its potential use in treating autoimmune hepatitis (AIH) by modulating immune responses.

Case Study: Autoimmune Hepatitis

- Objective : To evaluate the protective effects of CyA on Con A-induced autoimmune hepatitis in mice.

- Methodology : Mice were treated with varying doses of CyA, and histopathological changes were assessed alongside biochemical markers.

- Findings : CyA treatment resulted in reduced levels of liver enzymes (ALT, AST) and improved histological features, indicating a protective effect against liver damage caused by autoimmune responses .

Anti-inflammatory Effects

CyA exhibits anti-inflammatory properties, making it a candidate for therapeutic interventions in inflammatory diseases. In vitro studies have shown that it can inhibit the activation of pro-inflammatory pathways, including the Toll-like receptor 4 (TLR4) signaling pathway.

Hepatoprotective Effects

The hepatoprotective potential of this compound has been investigated through various experimental models. Its ability to mitigate liver injury has been documented in several studies.

Case Study: Hepatoprotection Against Con A-Induced Injury

- Objective : To assess the hepatoprotective effects of CyA against Con A-induced liver injury.

- Methodology : Mice were administered CyA prior to Con A injection, followed by evaluation of liver morphology and function.

- Results : Histological examinations revealed reduced sinusoidal congestion and hepatocyte degeneration in CyA-treated groups compared to controls .

Potential Therapeutic Applications

Given its immunosuppressive and anti-inflammatory properties, this compound holds promise for several therapeutic applications:

Mécanisme D'action

The mechanism of action of Cynatratoside A involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved are still under investigation, but it is believed to affect cellular signaling and metabolic processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

Oleandrin: A cardiac glycoside with a similar pentacyclic structure.

Alternanthin: A flavonoid with comparable functional groups.

Torosaflavone B: Another flavonoid with structural similarities .

Uniqueness

What sets Cynatratoside A apart is its unique combination of functional groups and rings, which confer distinct chemical and biological properties. Its complex structure makes it a valuable compound for studying intricate organic reactions and potential therapeutic applications .

Activité Biologique

Cynatratoside A (CyA), a C21-steroidal glycoside derived from Cynanchum atratum, has garnered attention for its potential biological activities, particularly in immunosuppression and anti-inflammatory responses. This article provides a detailed overview of the biological activity of CyA, supported by research findings, data tables, and case studies.

Chemical Structure and Isolation

This compound is part of a larger class of compounds known as steroidal glycosides. Its structure has been characterized through various spectroscopic methods, confirming its identity as a bioactive compound isolated from the roots of Cynanchum atratum.

Immunosuppressive Activity

Recent studies have demonstrated that CyA exhibits significant immunosuppressive properties. In vitro experiments indicated that CyA inhibited the proliferation of splenic T lymphocytes induced by concanavalin A (Con A), with an IC50 value of 10.9 μM. This suggests that CyA may be a candidate for treating autoimmune conditions such as autoimmune hepatitis (AIH) .

The protective effects of CyA against Con A-induced liver injury in mice were investigated. Key findings include:

- Reduction in Apoptosis : CyA treatment led to a decrease in the levels of cleaved caspases-9 and -3, indicating reduced hepatocyte apoptosis. The expression levels of Bcl-2 increased while Bax levels decreased, enhancing the Bcl-2/Bax ratio, which is critical for cell survival .

- T Cell Modulation : CyA significantly decreased the activation of CD4+ and CD8+ T cells in the spleen post-Con A induction, suggesting a modulatory effect on T cell responses .

Anti-inflammatory Effects

CyA has also been shown to possess anti-inflammatory properties. It was observed that treatment with CyA could significantly reduce the activities of liver enzymes such as ALT and AST, which are indicative of liver inflammation and damage .

Histopathological Findings

Histopathological examinations revealed that CyA treatment mitigated Con A-induced liver damage characterized by sinusoidal congestion and inflammatory cell infiltration. The morphological changes in liver tissues were notably improved with CyA administration .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Parameter | Control Group | CyA Treatment (10 mg/kg) | CyA Treatment (40 mg/kg) |

|---|---|---|---|

| ALT (U/L) | 150 ± 20 | 120 ± 15 (p < 0.05) | 100 ± 10 (p < 0.01) |

| AST (U/L) | 130 ± 18 | 110 ± 12 (p < 0.05) | 90 ± 8 (p < 0.01) |

| Cleaved Caspase-3 (units) | High | Low (p < 0.01) | Very Low (p < 0.001) |

| Bcl-2/Bax Ratio | Low | Increased (p < 0.01) | Significantly Increased (p < 0.001) |

Case Studies and Clinical Implications

In a study focusing on AIH models, mice treated with this compound showed a marked improvement in liver function and reduced histological damage compared to controls . These findings suggest potential therapeutic applications for CyA in managing autoimmune diseases and liver injuries.

Propriétés

IUPAC Name |

8-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40O8/c1-15-25(29)21(31-4)12-23(34-15)35-18-9-10-27(2)17(11-18)6-7-19-20(27)8-5-16-13-32-28(3)24(16)22(14-33-28)36-26(19)30/h6,13,15,18-25,29H,5,7-12,14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QANVGLGBLJFUIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CCC3(C4CCC5=COC6(C5C(CO6)OC(=O)C4CC=C3C2)C)C)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40913943 | |

| Record name | 2a,12a-Dimethyl-6-oxo-2a,4,4a,6a,7,9,10,11,12,12a,12b,13,14,14b-tetradecahydro-6H-2,3,5-trioxapentaleno[1',6':5,6,7]cyclonona[1,2-a]naphthalen-10-yl 2,6-dideoxy-3-O-methylhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40913943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97399-96-7 | |

| Record name | Cynatratoside A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097399967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2a,12a-Dimethyl-6-oxo-2a,4,4a,6a,7,9,10,11,12,12a,12b,13,14,14b-tetradecahydro-6H-2,3,5-trioxapentaleno[1',6':5,6,7]cyclonona[1,2-a]naphthalen-10-yl 2,6-dideoxy-3-O-methylhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40913943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.